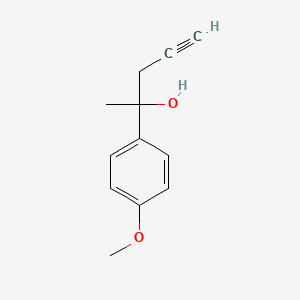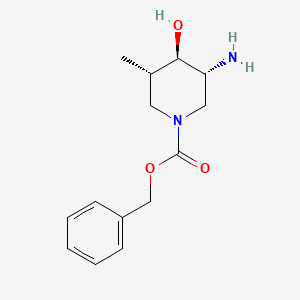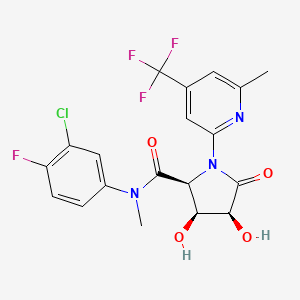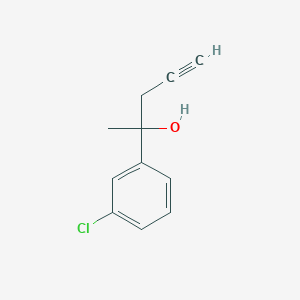![molecular formula C19H20BrN5O3 B11927231 Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]- CAS No. 68214-79-9](/img/structure/B11927231.png)
Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanenitrile, 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]- is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and fabrics . The compound is characterized by its azo group, which is responsible for its colorant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]- typically involves the azo coupling reaction. This process includes the reaction of an aromatic amine with a nitrous acid derivative to form a diazonium salt, which then couples with another aromatic compound to form the azo compound . The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium salt and subsequent coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations .
化学反応の分析
Types of Reactions
Propanenitrile, 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
Propanenitrile, 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and other materials.
作用機序
The mechanism of action of this compound primarily involves its interaction with light, leading to the absorption and reflection of specific wavelengths, which gives it its color properties. The azo group plays a crucial role in this process by allowing the compound to undergo electronic transitions that result in color formation . Additionally, in biological systems, the compound may interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]-:
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-:
Uniqueness
Propanenitrile, 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]- is unique due to its specific substituents, which impart distinct color properties and reactivity compared to other similar azo compounds. The presence of the bromo and nitro groups significantly influences its chemical behavior and applications .
特性
CAS番号 |
68214-79-9 |
|---|---|
分子式 |
C19H20BrN5O3 |
分子量 |
446.3 g/mol |
IUPAC名 |
3-[4-[(2-bromo-6-methyl-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C19H20BrN5O3/c1-13-10-15(24(8-9-26)7-3-6-21)4-5-18(13)22-23-19-14(2)11-16(25(27)28)12-17(19)20/h4-5,10-12,26H,3,7-9H2,1-2H3 |
InChIキー |
JJHPULOTTFXKFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N=NC2=C(C=C(C=C2)N(CCC#N)CCO)C)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)



![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)

![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)





